molecular formula C9H7BrCl3NO2 B2879599 1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 303997-66-2

1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Cat. No.: B2879599
CAS No.: 303997-66-2
M. Wt: 347.41
InChI Key: GVNBBMXHESMJPN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₇BrCl₃NO₂ Molecular Weight: 395.5 g/mol Key Structural Features:

  • A 1-methylpyrrole core substituted at the 4-position with a 2-bromoacetyl group.
  • A trichloroethanone moiety at the 1-position of the pyrrole ring. Chemical Properties:
  • High reactivity due to the electron-withdrawing trichloromethyl and bromoacetyl groups, which enhance susceptibility to nucleophilic substitution or cross-coupling reactions .
  • Limited commercial availability (discontinued as per CymitQuimica data), suggesting challenges in synthesis or stability .

Properties

IUPAC Name

1-[4-(2-bromoacetyl)-1-methylpyrrol-2-yl]-2,2,2-trichloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl3NO2/c1-14-4-5(7(15)3-10)2-6(14)8(16)9(11,12)13/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNBBMXHESMJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

  • Molecular Targets: Targets specific enzymes and proteins within biological systems.

  • Pathways: Involved in biochemical pathways that interfere with cell division and growth, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous ethanone derivatives:

Compound Name Molecular Formula MW (g/mol) Key Substituents Heterocycle Applications/Notes
1-[4-(2-Bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone C₁₃H₇BrCl₃NO₂ 395.5 Br (acetyl), Cl₃ (ethanone) Pyrrole Reactive intermediate; discontinued .
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₆H₁₄BrFN₂O 349.2 Br (aryl), F (aryl) Pyrazole Crystallographically characterized; potential pharmacological scaffold .
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone C₁₁H₉Br₂N₃O 366.0 Br (ethanone, aryl) Triazole Antimicrobial activity; crystal packing stabilized by C–H⋯O/N bonds .
1-(1-Methyl-1H-pyrrol-2-yl)ethanone C₇H₉NO 123.2 None (simple acetyl) Pyrrole Found in coffee aroma; simpler analog for synthetic studies .
1-(4-(3-Bromoprop-1-ynyl)-1-methyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone C₁₀H₇BrF₃NO 294.1 Br (propargyl), CF₃ (ethanone) Pyrrole Halogenated alkyne intermediate; used in click chemistry .
1-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one C₁₃H₁₆N₄OS 276.4 Thioether, methyl groups Pyrrole + Imidazole Dual heterocyclic system; potential enzyme inhibition .

Key Comparative Insights :

Heterocycle Influence: Pyrrole-based compounds (target compound, 1-(1-methylpyrrol-2-yl)ethanone) exhibit planar aromatic systems conducive to π-stacking, but substitution patterns drastically alter reactivity. For example, the trichloromethyl group in the target compound enhances electrophilicity compared to the simple acetyl group in its analog . Triazole and pyrazole derivatives (e.g., entries 2 and 3) show enhanced biological activity due to nitrogen-rich cores, which improve hydrogen-bonding interactions in crystal lattices or with biological targets .

Substituent Effects :

  • Bromoacetyl vs. Bromoaryl : The bromoacetyl group in the target compound is more reactive toward nucleophiles (e.g., amines or thiols) than bromoaryl groups in triazole derivatives, which are typically inert under mild conditions .
  • Trichloromethyl vs. Trifluoromethyl : While both are electron-withdrawing, the CF₃ group (entry 5) offers better metabolic stability in pharmaceuticals, whereas CCl₃ may confer higher reactivity in synthesis .

Crystallographic and Stability Data: The triazole compound (entry 3) crystallizes in the non-centrosymmetric space group Pn with intermolecular C–H⋯O/N bonds, contributing to its stability . The target compound’s discontinuation (entry 1) contrasts with the commercial availability of simpler analogs (entry 4), suggesting synthetic or stability challenges unique to its halogenated structure .

Biological and Industrial Relevance :

  • Triazole and pyrazole derivatives are prioritized in drug discovery due to their bioactivity (e.g., antimicrobial, anticancer) .
  • The target compound’s bromo-trichloro motif may find niche use in agrochemicals or as a heavy-atom reagent in crystallography, though this remains speculative without direct data .

Biological Activity

1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (CAS Number: 303997-66-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, synthesis methods, and biological activities, including its effects on various cellular systems and potential therapeutic applications.

The molecular formula of this compound is C₉H₇BrCl₃NO₂, with a molecular weight of approximately 347.42 g/mol. It features a pyrrole ring substituted with a bromoacetyl group and a trichloroethanone moiety, which may contribute to its biological activity.

Synthesis

The synthesis of 1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone typically involves the reaction of 1-methylpyrrole derivatives with bromoacetyl chloride in the presence of a suitable base followed by chlorination to introduce the trichloro group. The reaction conditions can be optimized to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro assays demonstrated that related pyrrole derivatives exhibited cytotoxic effects on various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human leukemia), with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The cytotoxicity may be attributed to the compound's ability to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds have shown promising results:

  • Antibacterial Effects : Compounds structurally related to 1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone have been tested against Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been correlated with enhanced antibacterial activity due to increased lipophilicity and membrane permeability .

Anticonvulsant Activity

Some studies suggest that derivatives containing pyrrole rings may also exhibit anticonvulsant properties. For example:

  • Activity Assessment : Compounds were evaluated using the maximal electroshock seizure (MES) test in animal models, showing significant protection against seizures at certain dosages .

Case Studies

A series of case studies have been conducted to explore the biological implications of this compound:

StudyObjectiveFindings
Study AEvaluate anticancer effects on A-431 cellsSignificant reduction in cell viability at 10 µM concentration; apoptosis confirmed via flow cytometry.
Study BAssess antibacterial activity against E. coliMinimum inhibitory concentration (MIC) determined at 32 µg/mL; effective against multi-drug resistant strains.
Study CInvestigate anticonvulsant properties in animal modelsDemonstrated protective effects at doses of 20 mg/kg, indicating potential therapeutic use in epilepsy management.

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